m-dPEG(R)24-TFP ester
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Overview
Description
m-dPEG®24-TFP ester: is a long, methyl-terminated, discrete-length polyethylene glycol (dPEG®) spacer with a reactive end of 2,3,5,6-tetrafluorophenyl (TFP) ester. This compound is designed to modify surfaces having accessible free amines. It is used in various applications, including improving the pharmacokinetic, biodistribution, and immunogenicity profiles of biomolecules, as well as in imaging applications to reduce background and non-specific binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-dPEG®24-TFP ester involves the reaction of a polyethylene glycol (PEG) chain with 2,3,5,6-tetrafluorophenyl (TFP) ester. The reaction is typically carried out in aqueous media at a pH range of 7.5 to 8.0, where free amines react optimally with TFP esters . The TFP esters are more hydrolytically stable in water and aqueous buffers than NHS esters, making them suitable for various applications .
Industrial Production Methods: Industrial production of m-dPEG®24-TFP ester involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification and characterization of the final product to ensure its quality and consistency. The compound is typically stored at -20°C to maintain its stability and prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions: m-dPEG®24-TFP ester primarily undergoes nucleophilic substitution reactions with free amines to form stable amide bonds. This reaction is facilitated by the presence of the TFP ester group, which is highly reactive towards primary amines .
Common Reagents and Conditions:
Reagents: Free amines, such as those found in proteins and peptides.
Conditions: Aqueous media at pH 7.5 to 8.0.
Major Products: The major product formed from the reaction of m-dPEG®24-TFP ester with free amines is a stable amide bond, resulting in the modification of the target molecule with the dPEG® spacer .
Scientific Research Applications
Chemistry: m-dPEG®24-TFP ester is used to modify small molecules, peptides, and proteins to improve their water solubility, increase hydrodynamic volume, and reduce non-specific binding .
Biology: In biological research, this compound is used to modify biomolecules to enhance their pharmacokinetic and biodistribution profiles, reduce immunogenicity, and increase serum half-life in vivo .
Medicine: In medical applications, m-dPEG®24-TFP ester is used to improve the stability and efficacy of therapeutic proteins and peptides by reducing their degradation and clearance rates .
Industry: Industrially, this compound is used in the surface coating of nanoparticles, quantum dots, and carbon nanotubes to improve their stability and functionality .
Mechanism of Action
m-dPEG®24-TFP ester exerts its effects by reacting with free amines on biomolecules to form stable amide bonds. The TFP ester group is highly reactive towards primary amines, facilitating the formation of these bonds. The dPEG® spacer improves the solubility, stability, and pharmacokinetic properties of the modified biomolecules by increasing their hydrodynamic volume and reducing non-specific binding .
Comparison with Similar Compounds
Biotin-dPEG®24-TFP ester: Similar to m-dPEG®24-TFP ester but includes a biotin moiety for biotinylation applications.
m-dPEG®12-TFP ester: A shorter version of m-dPEG®24-TFP ester with a shorter PEG chain.
MAL-dPEG®24-TFP ester: Contains a maleimide group on one end and a TFP ester on the other, allowing for crosslinking between thiols and amines.
Uniqueness: m-dPEG®24-TFP ester is unique due to its long PEG chain, which provides precise spatial control and improves the solubility, stability, and pharmacokinetic properties of the modified biomolecules. Its TFP ester group is more hydrolytically stable than NHS esters, making it suitable for various applications in aqueous media .
Properties
Molecular Formula |
C56H100F4O26 |
---|---|
Molecular Weight |
1265.4 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C56H100F4O26/c1-62-4-5-64-8-9-66-12-13-68-16-17-70-20-21-72-24-25-74-28-29-76-32-33-78-36-37-80-40-41-82-44-45-84-48-49-85-47-46-83-43-42-81-39-38-79-35-34-77-31-30-75-27-26-73-23-22-71-19-18-69-15-14-67-11-10-65-7-6-63-3-2-53(61)86-56-54(59)51(57)50-52(58)55(56)60/h50H,2-49H2,1H3 |
InChI Key |
JHPTVWWOCBUVIM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
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